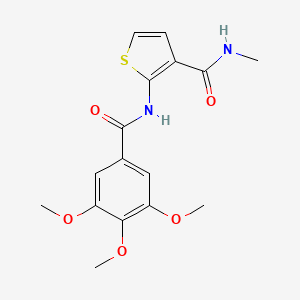

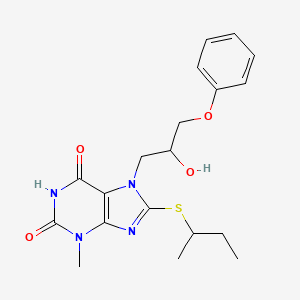

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

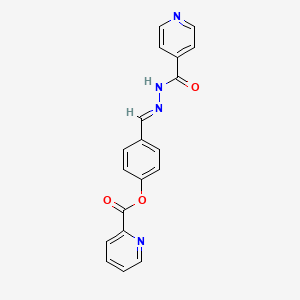

The synthesis of thiophene derivatives like “N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide” often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a carboxamide group and three methoxy groups attached to a benzene ring.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Research in organic synthesis has explored reactions involving related compounds, demonstrating their utility in constructing complex molecular architectures. For example, the aza-Wittig reaction, carbodiimide-mediated ring closure, and enol-induced ring interconversion have been utilized for the synthesis of 4-methylene-4H-3,1-benzoxazines, showcasing the versatility of similar compounds in organic synthesis (Fresneda, P. M., Bleda, J., Sánz, M., & Molina, P., 2007). Additionally, the synthesis and conformational analysis of 2′-Deoxy-2′-(3-methoxybenzamido)adenosine highlight the application of such compounds in designing inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase (Calenbergh, S. V., Eeckhout, E., Herdewijn, P., et al., 1994).

Pharmacological Applications

Related research has demonstrated the potential of similar compounds in pharmacology, such as the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor ligands (Youssef, E. H., El-Moneim, M. A., Fathalla, W., & Nafie, M. S., 2020). These studies suggest that similar compounds may serve as leads for developing new therapeutic agents targeting various receptors and enzymes.

Material Science and Catalysis

In the field of materials science, compounds containing thiophene moieties have been investigated for their photocatalytic properties and as components in metal-organic frameworks (MOFs). For instance, the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups has been explored for sensing activities and magnetic properties, indicating the utility of such compounds in developing materials with specific electronic and photonic properties (Wang, S., Cao, T.-t., Yan, H., et al., 2016).

Eigenschaften

IUPAC Name |

N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-17-15(20)10-5-6-24-16(10)18-14(19)9-7-11(21-2)13(23-4)12(8-9)22-3/h5-8H,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSSCZDZGZNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)

![N-(1H-benzimidazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2739076.png)

![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)